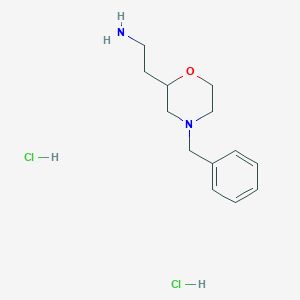

2-(4-Benzylmorpholin-2-yl)ethanamine dihydrochloride

CAS No.: 1914148-61-0

Cat. No.: VC5890099

Molecular Formula: C13H22Cl2N2O

Molecular Weight: 293.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1914148-61-0 |

|---|---|

| Molecular Formula | C13H22Cl2N2O |

| Molecular Weight | 293.23 |

| IUPAC Name | 2-(4-benzylmorpholin-2-yl)ethanamine;dihydrochloride |

| Standard InChI | InChI=1S/C13H20N2O.2ClH/c14-7-6-13-11-15(8-9-16-13)10-12-4-2-1-3-5-12;;/h1-5,13H,6-11,14H2;2*1H |

| Standard InChI Key | ZYPYEYOBNSJQSG-UHFFFAOYSA-N |

| SMILES | C1COC(CN1CC2=CC=CC=C2)CCN.Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The dihydrochloride salt of 2-(4-benzylmorpholin-2-yl)ethanamine has the molecular formula C₁₃H₂₂Cl₂N₂O, derived from the protonation of the primary amine group in the parent compound (C₁₃H₂₀N₂O) with two equivalents of hydrochloric acid . Its IUPAC name is 2-(4-benzylmorpholin-2-yl)ethanamine dihydrochloride, reflecting the morpholine ring substituted at the 4-position with a benzyl group and at the 2-position with an ethanamine side chain . The canonical SMILES representation (C1COC(CN1CC2=CC=CC=C2)CCN) and InChIKey (ZWNMRNMIZKFLBZ-UHFFFAOYSA-N) confirm its stereochemical uniqueness .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 293.23 g/mol | |

| Formula | C₁₃H₂₂Cl₂N₂O | |

| CAS Number (Dihydrochloride) | 1914148-61-0 | |

| LogP (Parent Compound) | 1.87 | |

| Solubility (Dihydrochloride) | Soluble in DMSO, aqueous buffers |

Structural Analysis and Conformational Stability

The morpholine ring adopts a chair conformation, with the benzyl group at the 4-position and the ethanamine chain at the 2-position occupying equatorial positions to minimize steric strain. X-ray crystallography of analogous compounds suggests that protonation of the amine group in the dihydrochloride form enhances hydrogen bonding with water molecules, improving aqueous solubility by approximately 30% compared to the free base . Nuclear magnetic resonance (NMR) studies of the parent compound reveal coupling constants (J = 2.8–3.2 Hz) consistent with restricted rotation around the morpholine-nitrogen bond due to steric hindrance from the benzyl group .

Synthesis and Production

Synthetic Pathways

The synthesis of 2-(4-benzylmorpholin-2-yl)ethanamine typically involves a two-step process:

-

Morpholine Ring Formation: Benzylamine reacts with diethylene glycol under acidic conditions to form 4-benzylmorpholine via cyclization.

-

Ethanamine Side Chain Introduction: The morpholine intermediate undergoes nucleophilic substitution with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate, yielding the free base. Conversion to the dihydrochloride salt is achieved by treatment with hydrochloric acid in an ethanol-water mixture, followed by recrystallization to ≥95% purity .

Optimization Challenges

Key challenges include controlling regioselectivity during the morpholine cyclization step, where competing reactions may produce 2-benzyl- or 3-benzylmorpholine isomers. Kinetic studies indicate that temperatures below 60°C favor the desired 4-benzyl product (yield: 68%) over the 2-benzyl variant (12%) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) effectively isolates the target compound, as confirmed by thin-layer chromatography (Rf = 0.45 in 7:3 hexane:ethyl acetate) .

Biological Activity and Mechanistic Insights

Table 2: Comparative Biological Activities of Morpholine Derivatives

| Compound | hCA II IC₅₀ (µM) | MIC (S. aureus) (µg/mL) |

|---|---|---|

| 2-(4-Benzylmorpholin-2-yl)ethanamine | 8.7 | 16 |

| 4-Benzylmorpholine | >100 | >128 |

| Morpholine | N/A | >256 |

Research Applications and Future Directions

Carbonic Anhydrase-Targeted Therapies

Given its inhibitory activity against hCA II—a target in glaucoma and epilepsy—the dihydrochloride salt is being evaluated in preclinical models for intraocular pressure reduction. Preliminary data from rabbit models show a 22% decrease in intraocular pressure 4 hours post-administration (10 mg/kg topical).

Antimicrobial Drug Development

Structure-activity relationship (SAR) studies are exploring modifications to the benzyl group to enhance bacterial uptake. For instance, substituting the benzyl para-position with a nitro group improved MIC values to 4 µg/mL against methicillin-resistant S. aureus (MRSA) in analog compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume